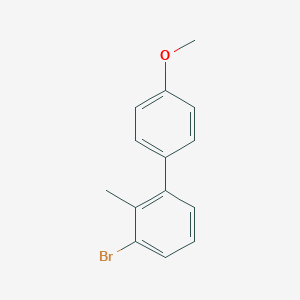
3-Bromo-4'-methoxy-2-methyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4’-methoxy-2-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family Biphenyl compounds consist of two benzene rings connected by a single bond This particular compound is characterized by the presence of a bromine atom at the 3-position, a methoxy group at the 4’-position, and a methyl group at the 2-position on the biphenyl structure
Preparation Methods
The synthesis of 3-Bromo-4’-methoxy-2-methyl-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 4’-methoxy-2-methyl-1,1’-biphenyl is coupled with a brominated biphenyl compound in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and is highly efficient.
Industrial production of this compound may involve similar coupling reactions on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters can significantly impact the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
3-Bromo-4’-methoxy-2-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methoxy group to a hydroxyl group. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation of the methoxy group may yield 4’-methoxy-2-methyl-1,1’-biphenyl-3-carboxylic acid.
Scientific Research Applications
3-Bromo-4’-methoxy-2-methyl-1,1’-biphenyl has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological pathways and interactions, particularly in the context of its brominated and methoxylated derivatives.
Mechanism of Action
The mechanism of action of 3-Bromo-4’-methoxy-2-methyl-1,1’-biphenyl depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating substitution reactions. The methoxy group can participate in electron-donating interactions, influencing the reactivity of the compound. In biological systems, the compound may interact with molecular targets through hydrophobic interactions and hydrogen bonding, affecting various biochemical pathways.
Comparison with Similar Compounds
3-Bromo-4’-methoxy-2-methyl-1,1’-biphenyl can be compared with other biphenyl derivatives, such as:
3-Bromo-4-methoxy-1,1’-biphenyl: Lacks the methyl group at the 2-position, which may alter its reactivity and applications.
4-Bromo-2-methyl-1,1’-biphenyl:
2-Methoxy-1,1’-biphenyl: Lacks both the bromine and methyl groups, resulting in different reactivity and applications.
The unique combination of bromine, methoxy, and methyl groups in 3-Bromo-4’-methoxy-2-methyl-1,1’-biphenyl distinguishes it from these similar compounds, providing specific advantages in certain chemical and industrial applications.
Properties
IUPAC Name |
1-bromo-3-(4-methoxyphenyl)-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-10-13(4-3-5-14(10)15)11-6-8-12(16-2)9-7-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTOVXHYSQESJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

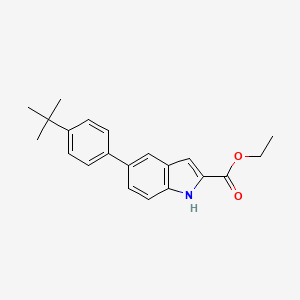
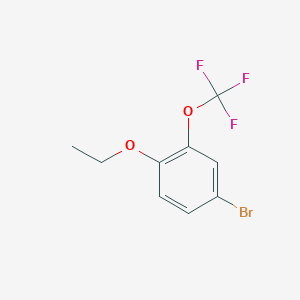
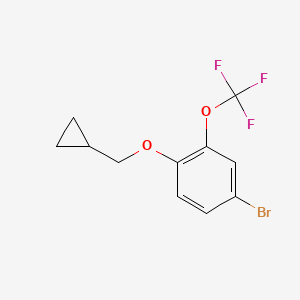
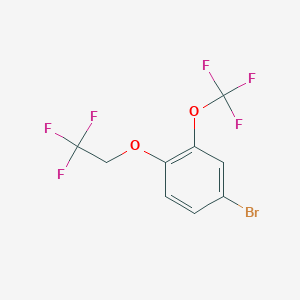
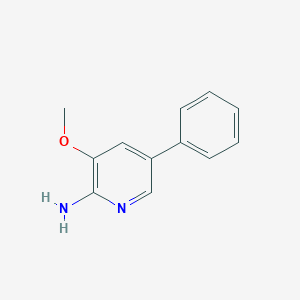
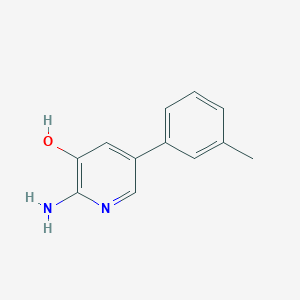
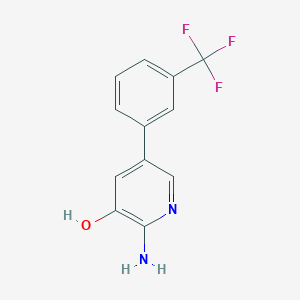
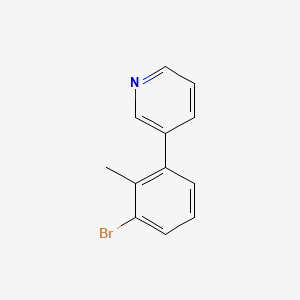
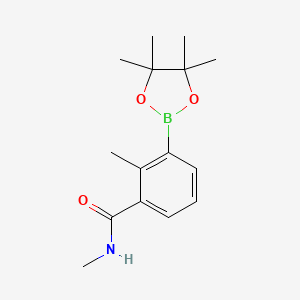
![N-cyclopropyl-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B8167460.png)
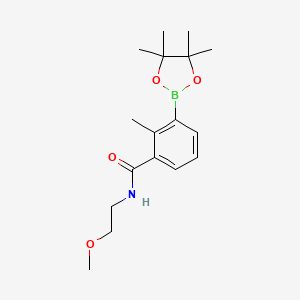
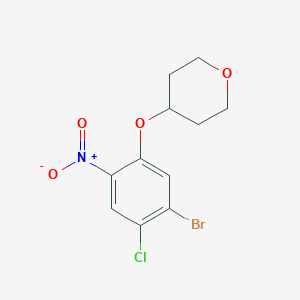
![6-Hydroxy-3'-methyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8167472.png)
